molecular formula C13H15ClN2O2 B176542 3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride CAS No. 109402-03-1

3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride

Cat. No. B176542
M. Wt: 266.72 g/mol
InChI Key: VKDIEQYRKUUCMS-UHFFFAOYSA-N
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Description

3-Benzyl-3,8-diazabicyclo[3.2.1]octane is a substituted diazabicyclooctane derivative . It’s used as a monoamine neurotransmitter re-uptake inhibitor . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular formula of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane is C13H18N2 . Its molecular weight is 202.30 .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there may be future research opportunities in this area.

properties

IUPAC Name

3-benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2.ClH/c16-12-10-6-7-11(14-10)13(17)15(12)8-9-4-2-1-3-5-9;/h1-5,10-11,14H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDIEQYRKUUCMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(C(=O)C1N2)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride

Synthesis routes and methods

Procedure details

3,8-Dibenzyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione hydrochloride (39 g, 0.11 mol; from step (c) above) was added to a suspension of 10% Pd/C (500 mg) in methanol (500 mL) under a blanket of N2. The N2 atmosphere was exchanged for H2 (one atmosphere of pressure). The reaction was stirred vigorously overnight. The catalyst was removed by filtration and the filtrate concentrated in vacuo to afford 28.3 g (96%) of the sub-title compound as a light tan solid.
Name
3,8-Dibenzyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione hydrochloride
Quantity
39 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
96%

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